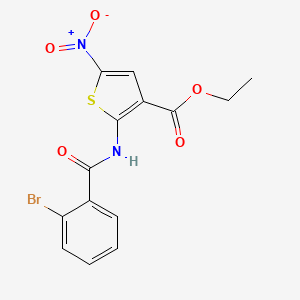

Ethyl 2-(2-bromobenzamido)-5-nitrothiophene-3-carboxylate

Description

Ethyl 2-(2-bromobenzamido)-5-nitrothiophene-3-carboxylate is a thiophene-based compound featuring a substituted benzamido group and nitro functionality. Its structure comprises a thiophene ring with an ethyl carboxylate ester at position 3, a 2-bromobenzamido substituent at position 2, and a nitro group at position 4. Thiophene derivatives are often synthesized via multicomponent reactions or cyclization processes, as exemplified by related compounds in the literature .

Properties

IUPAC Name |

ethyl 2-[(2-bromobenzoyl)amino]-5-nitrothiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2O5S/c1-2-22-14(19)9-7-11(17(20)21)23-13(9)16-12(18)8-5-3-4-6-10(8)15/h3-7H,2H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNPKJZPSQPNLJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-bromobenzamido)-5-nitrothiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Bromination: The bromine atom is introduced to the benzamide moiety via bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

Amidation: The formation of the benzamido group is carried out by reacting the brominated benzoyl chloride with an amine.

Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-bromobenzamido)-5-nitrothiophene-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

Nitration: Concentrated sulfuric acid and nitric acid.

Bromination: Bromine or N-bromosuccinimide (NBS) with a catalyst.

Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Reduction: Formation of amino derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Scientific Research Applications

Ethyl 2-(2-bromobenzamido)-5-nitrothiophene-3-carboxylate has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents with antimicrobial, anti-inflammatory, and anticancer properties.

Materials Science: The compound is used in the development of organic semiconductors and conductive polymers for electronic devices.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-bromobenzamido)-5-nitrothiophene-3-carboxylate depends on its specific application. In medicinal chemistry, the compound may exert its effects by:

Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.

Protein-Ligand Interactions: It can interact with proteins through hydrogen bonding, hydrophobic interactions, and van der Waals forces, affecting their function and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzamido Group

The 2-bromobenzamido group in the target compound distinguishes it from analogs with varying substituents. For example:

- Ethyl 2-(4-nitrobenzamido)-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxylate () replaces the 2-bromo substituent with a 4-nitro group on the benzamido moiety. The nitro group’s electron-withdrawing nature may enhance electrophilic reactivity compared to bromine’s moderate electron-withdrawing effect .

- Methyl 2-(2,4-dichlorobenzamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate () features a 2,4-dichlorobenzamido group and an additional carbamoyl substituent.

Variations in the Thiophene Core

- Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate () lacks the nitro group and bromobenzamido substituent but includes a methyl group at position 3 and an acetamido group at position 5. The absence of electron-withdrawing groups may reduce reactivity in further functionalization reactions .

- Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate () incorporates a saturated cyclohexene ring fused to the thiophene, which could influence conformational rigidity and solubility compared to the fully aromatic thiophene core of the target compound .

Functional Group Positioning

The nitro group at position 5 in the target compound contrasts with Ethyl 2-(4-nitrobenzamido)-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxylate (), where the nitro group is on the benzamido substituent rather than the thiophene ring. This positional difference may affect intramolecular charge transfer properties and biological activity .

Research Findings and Implications

- Synthetic Accessibility: The target compound’s nitro and bromo substituents may require careful optimization in synthesis.

- Electronic Properties : The nitro group’s strong electron-withdrawing effect may enhance the compound’s suitability as a building block in conjugated materials, compared to halogenated analogs .

Biological Activity

Ethyl 2-(2-bromobenzamido)-5-nitrothiophene-3-carboxylate (CAS Number: 477490-78-1) is a compound that has garnered attention due to its potential biological activities. The molecular formula for this compound is C14H11BrN2O5S, and it has a molecular weight of approximately 399.22 g/mol. The structure includes a thiophene ring, a nitro group, and a bromobenzamide moiety, which contribute to its diverse biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C14H11BrN2O5S |

| Molecular Weight | 399.2165 g/mol |

| SMILES | CCOC(=O)c1cc(sc1NC(=O)c1ccccc1Br)N+[O-] |

| Catalog Number | BI64071 |

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains.

- Anticancer Properties : Preliminary investigations suggest that this compound may have cytotoxic effects against cancer cell lines, including breast and cervical cancer cells.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

Case Studies and Research Findings

-

Anticancer Activity :

- In vitro studies demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, a study reported an IC50 value of approximately 15 µM against MCF-7 (breast cancer) cells, indicating potent anticancer activity compared to standard chemotherapeutics .

-

Antimicrobial Efficacy :

- A comparative study on the antimicrobial activity of several nitrothiophene derivatives revealed that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .

-

Mechanism of Action :

- The mechanism by which this compound exerts its biological effects may involve the formation of reactive intermediates through the reduction of the nitro group, leading to interactions with cellular macromolecules such as DNA and proteins. Additionally, the bromobenzamide group may facilitate binding to specific protein targets, enhancing its bioactivity .

Research Applications

This compound has potential applications in:

- Drug Development : Its unique structure makes it a candidate for further development into therapeutic agents targeting cancer and infectious diseases.

- Chemical Biology : The compound can be utilized as a tool in biochemical assays to study enzyme activity and cellular processes.

Q & A

Q. What are the standard synthetic routes for preparing Ethyl 2-(2-bromobenzamido)-5-nitrothiophene-3-carboxylate?

The synthesis typically involves multi-step reactions, starting with the construction of the thiophene core. A common approach includes:

- Step 1 : Condensation of substituted thiophene precursors with 2-bromobenzoyl chloride under basic conditions (e.g., triethylamine in DMF) to introduce the benzamido group.

- Step 2 : Nitration of the thiophene ring using a nitric acid-sulfuric acid mixture at controlled temperatures (0–5°C) to avoid over-nitration.

- Step 3 : Esterification of the carboxylic acid intermediate with ethanol in the presence of a dehydrating agent (e.g., H₂SO₄). Reaction progress is monitored via TLC, and purity is confirmed by NMR and mass spectrometry .

Q. How are the functional groups in this compound characterized?

Key characterization techniques include:

- ¹H/¹³C NMR : Identifies aromatic protons (δ 7.5–8.5 ppm for bromobenzamido and nitro groups) and ester carbonyl signals (δ ~165 ppm).

- FT-IR : Confirms amide (N–H stretch ~3300 cm⁻¹, C=O ~1680 cm⁻¹) and nitro group (asymmetric stretch ~1520 cm⁻¹).

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula (C₁₄H₁₀BrN₂O₅S).

- X-ray Crystallography (if applicable): Resolves spatial arrangement of substituents .

Q. What solvents and catalysts are optimal for its synthesis?

Polar aprotic solvents like DMF or DMSO are preferred for amide bond formation due to their ability to stabilize intermediates. Triethylamine is commonly used as a base to scavenge HCl during acylation. For nitration, mixed acid conditions (HNO₃/H₂SO₄) are critical for regioselectivity .

Advanced Research Questions

Q. How do electronic effects of the 2-bromo and 5-nitro substituents influence reactivity?

- The 2-bromobenzamido group acts as an electron-withdrawing meta-director, polarizing the thiophene ring and enhancing electrophilic substitution at the 5-position.

- The 5-nitro group further deactivates the ring, reducing susceptibility to unwanted side reactions (e.g., oxidation). Computational studies (DFT) can model charge distribution and predict sites for further functionalization .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from:

- Purity variations : Ensure >95% purity via HPLC and elemental analysis.

- Assay conditions : Standardize cell lines (e.g., HeLa vs. MCF-7) and incubation times.

- Solubility : Use DMSO stocks with concentrations ≤0.1% to avoid cytotoxicity. Cross-validation with orthogonal assays (e.g., enzymatic vs. cell-based) is recommended .

Q. How is the compound’s potential as a Hedgehog pathway inhibitor evaluated?

- In vitro : Luciferase reporter assays in Shh-LIGHT II cells quantify pathway inhibition.

- Target engagement : Surface plasmon resonance (SPR) or ITC measures binding affinity to Smoothened (SMO) receptors.

- Structural analogs : Compare with vismodegib (a known SMO inhibitor) to assess competitive binding via molecular docking .

Q. What methodologies optimize yield in large-scale synthesis?

- Flow chemistry : Continuous nitration reduces exothermic risks and improves reproducibility.

- Microwave-assisted synthesis : Accelerates amide coupling (30 minutes vs. 12 hours conventionally).

- Catalyst screening : Immobilized lipases (e.g., Candida antarctica) enhance esterification efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.